molecular formula C8H12N2O3 B1416387 2-(4-Hydroxy-pyrazol-1-yl)-2-methyl-propionic acid methyl ester CAS No. 2092814-46-3

2-(4-Hydroxy-pyrazol-1-yl)-2-methyl-propionic acid methyl ester

Cat. No.: B1416387
CAS No.: 2092814-46-3
M. Wt: 184.19 g/mol
InChI Key: DTBKBBDINBAKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxy-pyrazol-1-yl)-2-methyl-propionic acid methyl ester is a functionalized pyrazole derivative of significant interest in medicinal chemistry and drug discovery research. Pyrazole-based compounds are recognized as a privileged scaffold in pharmaceutical sciences due to their diverse biological activities and presence in several approved drugs . The specific substitution pattern on this compound—featuring a hydroxy group on the pyrazole ring and a methyl ester propionate side chain—makes it a valuable building block for the synthesis of more complex molecules and for probing biological interactions. Pyrazole derivatives have been extensively studied for a wide spectrum of therapeutic applications. Research indicates potential for antimicrobial , anti-inflammatory , and anticancer activities . Furthermore, similar ester-functionalized heterocycles have been utilized as key intermediates in the development of potent enzyme inhibitors, such as those targeting metalloproteases like meprin α and β, which are implicated in conditions including cancer, fibrosis, and Alzheimer's disease . The structural motifs present in this compound are also found in molecules acting as cannabinoid CB1 receptor antagonists, which have been investigated for managing obesity and metabolic disorders . This chemical is provided For Research Use Only. It is intended for laboratory research and development purposes and is not intended for human, veterinary, or diagnostic use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

methyl 2-(4-hydroxypyrazol-1-yl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(2,7(12)13-3)10-5-6(11)4-9-10/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBKBBDINBAKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis and Characterization

The synthesis of 2-(4-Hydroxy-pyrazol-1-yl)-2-methyl-propionic acid methyl ester typically involves the reaction of a pyrazole.

Table 1: Compound Information

Property Value
CAS No. 2092814-46-3
Product Name This compound
Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
IUPAC Name methyl 2-(4-hydroxypyrazol-1-yl)-2-methylpropanoate
Standard InChI InChI=1S/C8H12N2O3/c1-8(2,7(12)13-3)10-5-6(11)4-9-10/h4-5,11H,1-3H3
Standard InChIKey DTBKBBDINBAKRH-UHFFFAOYSA-N
SMILES CC(C)(C(=O)OC)N1C=C(C=N1)O
Canonical SMILES CC(C)(C(=O)OC)N1C=C(C=N1)O
PubChem Compound 131624709
Last Modified Jul 21 2023
Description Synthesis and Characterization

Preparation of 2-methyl-2'-phenylpropionic acid derivatives

The process for the preparation of 2-methyl-2′-phenylpropionic acid derivative of the Formula 1 prepared by the above method is 2-[4-(2- ⁇ 4-[1-(2-ethoxy-ethyl)-1H-benzoimidazol-2-yl]-piperidin-1-yl ⁇ ethyl)-phenyl]-2-methyl-propionic acid.

  • Suitable bases include DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), DABCO (1,4-diazabicyclo[2.2.2]octane), or inorganic bases like sodium hydroxide, potassium hydroxide, sodium C1-C6 alkoxide, potassium C1-C6 alkoxide, sodium carbonate, potassium carbonate, lithium carbonate, cesium carbonate, sodium bicarbonate, potassium bicarbonate, or potassium phosphate.
  • The process is efficient and appropriate for industrial scale production of pharmaceutically useful 2-methyl-2′-phenylpropionic acid derivatives, and thus can raise pharmaceutical and industrial usefulness of the 2-methyl-2′-phenylpropionic acid derivatives.

Example Reaction for Preparing a Related Compound :
To prepare 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester:

  • React 4-bromo phenethyl alcohol (2 g), \$$Pd2(dba)3\$$ (0.18 g), t-\$$Bu3\$$P (0.16 g), \$$ZnF2\$$ (0.51 g), methyltrimethylsilyl dimethylketene acetal (2.6 g) and DMF (20 mL) at 80° C. for 18 hours in a reaction vessel.
  • Add distilled water (50 mL) and ethylacetate (50 mL) to the mixture, then stir to separate the layers.
  • Dehydrate the separated organic layer with \$$Na2SO4\$$, condense by filtration, and purify to obtain the product (2.2 g, 94% yield).
*   ¹H-NMR (400 MHz, CDCl3, ppm): δ 1.57 (s, 6H), 2.82-2.84 (t, 2H), 3.65 (s, 3H), 3.83-3.86 (t, 2H), 7.18-7.20 (d, 2H), 7.27-7.29 (d, 2H).

Alternative Procedure Variation :

  • React 4-bromo phenethyl alcohol (5.0 g), hexamethyldisilizane (HMDS; 3.0 g), acetonitrile (25 mL) and ammoniumchloride (0.01 g) and stir at room temperature for 1 hour or more.
  • Condense the mixture under reduced pressure, then add dichloromethane (30 mL) and distilled water (20 mL) to separate layers.
  • Dehydrate the separated organic layer with \$$Na2SO4\$$, and then, condense by filtration. Then, add \$$Pd(dba)2\$$ (0.29 g), t-\$$Bu3\$$P (0.20 g), \$$ZnF_2\$$ (1.28 g), methyltrimethylsilyl dimethylketene acetal (2.2 g) and DMF (50 mL), and react at 80° C. for 18 hours.
  • Add distilled water (75 mL), ethylacetate (75 mL) and 1N hydrochloric acid (9 mL), and stir to separate layers.
  • Dehydrate the separated organic layer with \$$Na2SO4\$$, then condense by filtration, and purify to obtain 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester (5.2 g, 88% yield).
*   ¹H-NMR, 400 MHz, CDCl3, ppm: δ 1.57 (s, 6H), 2.82-2.84 (t, 2H), 3.65 (s, 3H), 3.83-3.86 (t, 2H), 7.18-7.20 (d, 2H), 7.27-7.29 (d, 2H).

Using ethyltrimethylsilyl dimethylketene acetal :

  • React 4-bromo phenethyl alcohol (2.0 g), \$$Pd(dba)2\$$ (0.11 g), t-\$$Bu3\$$P (0.08 g), \$$ZnF_2\$$ (0.52 g), ethyltrimethylsilyl dimethylketene acetal (2.7 g) and DMF (20 mL) at 80° C. for 18 hours.
  • Add distilled water (50 mL) and ethylacetate (50 mL), and stir to separate layers.
  • Dehydrate the separated organic layer with \$$Na2SO4\$$, then condense by filtration, and purify to obtain 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid ethylester (2.3 g, 92% yield).
*   ¹H-NMR, 400 MHz, CDCl3, ppm: δ 1.25 (t, 3H), 1.57 (s, 6H), 2.82-2.84 (t, 2H), 4.10-4.45 (q, 2H), 3.83-3.86 (t, 2H), 7.18-7.20 (d, 2H), 7.27-7.29 (d, 2H).

Conversion to Mesylate :

  • React 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester (2.2 g), triethylamine (1.2 g), methanesulfonylchloride (1.25 g) and dichloromethane (20 mL) at room temperature for 2 hours.
  • Add distilled water (50 mL), and stir to separate layers.
  • Dehydrate the separated organic layer with \$$Na2SO4\$$, then condense by filtration to obtain 2-[4-(2-methanesulfonyloxy-ethyl)-phenyl]-2-methyl-propionic acid methylester (3.2 g, 100% yield).

Structure Modification of Ester Derivatives

Ester structure modification can be achieved by attaching alkane amine or amino acids to the carbonyl group of ester 3 via DCC or azide coupling and the formation of a peptide bond. Reacting methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate with hydrazine hydrate in ethanol under reflux conditions for 9 hours yields the corresponding hydrazide 4. Hydrolyzing the model ester 3 using KOH solution in a 50% alcohol-water mixture at 78 °C for 6 hours affords the corresponding carboxylic acid 6 (Scheme 2).

General Procedure for Derivative Preparation :

  • Wash the reaction mixture with 0.5 N HCl, water, and a 3% solution of \$$NaHCO_3\$$.
  • Dry the solution over \$$Na2SO4\$$.
  • Evaporate the solution to dryness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-pyrazol-1-yl)-2-methyl-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Hydroxy-pyrazol-1-yl)-2-methyl-propionic acid methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-pyrazol-1-yl)-2-methyl-propionic acid methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations on the Pyrazole Ring

The biological and chemical properties of this compound are influenced by substituents on the pyrazole ring. Key analogues include:

Compound Name Substituent (Pyrazole) Ester Group Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
2-(4-Hydroxy-pyrazol-1-yl)-2-methyl-propionic acid methyl ester -OH Methyl C₈H₁₂N₂O₃ 200.20 Pharmaceutical intermediates; hydrogen-bond donor
3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid methyl ester -Cl Methyl C₈H₁₁ClN₂O₂ 214.64 Lipophilic intermediates; Suzuki coupling precursors
2-(4-Iodo-pyrazol-1-yl)-2-methyl-propionic acid ethyl ester -I Ethyl C₉H₁₃IN₂O₂ 308.12 Radiolabeling or cross-coupling reactions
2-(4-Isobutoxy-pyrazol-1-yl)-2-methyl-propionic acid -OCH₂CH(CH₃)₂ Free acid C₁₀H₁₆N₂O₃ 212.25 Modified solubility for agrochemicals

Key Observations :

  • Hydroxy Group : Enhances polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions or targeting biological receptors .
  • Halogen Substituents (Cl, I) : Increase lipophilicity and serve as handles for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Ester Group Variations

The choice of ester group impacts reactivity and stability:

Compound Name Ester Group Hydrolysis Stability Synthetic Utility
This compound Methyl Moderate Rapid transesterification; cost-effective
2-(4-Hydroxy-pyrazol-1-yl)-2-methyl-propionic acid tert-butyl ester tert-Butyl High Stable under acidic conditions; delayed hydrolysis
2-(4-Iodo-pyrazol-1-yl)-2-methyl-propionic acid ethyl ester Ethyl Moderate Balance between reactivity and stability

Key Observations :

  • Methyl Ester : Prone to hydrolysis under basic conditions, ideal for transient protection in multistep syntheses .
  • tert-Butyl Ester : Resists hydrolysis, suitable for long-term storage or harsh reaction conditions .

Biological Activity

2-(4-Hydroxy-pyrazol-1-yl)-2-methyl-propionic acid methyl ester is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological activities, particularly focusing on its potential therapeutic applications.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the reaction of pyrazole derivatives with various acylating agents. The structure of the compound allows for modifications that can enhance its biological activity. For example, substituents at different positions on the pyrazole ring can significantly affect its interaction with biological targets, such as enzymes involved in cancer progression and inflammation.

Table 1: Key Structural Modifications and Their Impact on Biological Activity

Compound VariantModification TypeBiological Activity
Original CompoundNoneBaseline activity
Variant A (e.g., methyl substitution)Methyl group at position 3Increased anti-inflammatory activity
Variant B (e.g., halogen substitution)Halogen at position 5Enhanced anticancer properties

Biological Activities

The biological activities of this compound have been extensively studied. Notable activities include:

  • Anticancer Activity : Recent studies have demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines, including colon and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, as evidenced by assays using DAPI staining to visualize nuclear disintegration in treated cells .
  • Anti-inflammatory Effects : The compound has shown significant inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases. For instance, compounds derived from this structure inhibited these cytokines by over 60% compared to standard anti-inflammatory drugs .
  • Enzyme Inhibition : It has been found to selectively inhibit histone deacetylases (HDACs), which are crucial in cancer biology. The IC50 values for these compounds suggest strong potential as HDAC inhibitors, with some variants exhibiting greater selectivity towards cancerous cells over normal cells .

Case Study 1: Anticancer Properties

In a study involving various derivatives of this compound, compounds were tested against HCT-116 colon cancer cells. The results indicated that certain modifications led to IC50 values as low as 0.69 μM, demonstrating superior activity compared to traditional chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

Case Study 2: Anti-inflammatory Mechanism

A series of experiments were conducted to assess the anti-inflammatory properties of the compound. Using carrageenan-induced edema models in rats, it was observed that specific derivatives significantly reduced paw swelling compared to controls, indicating a promising therapeutic profile for inflammatory conditions .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Hydroxy-pyrazol-1-yl)-2-methyl-propionic acid methyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole derivatives and esterified propionic acid precursors. For example, similar protocols involve:

Base-mediated coupling : Reacting 4-hydroxy-pyrazole with methyl 2-bromo-2-methylpropanoate in the presence of a base (e.g., K₂CO₃) and quaternary ammonium salts (e.g., tetrabutylammonium bromide) to enhance regioselectivity .

Stepwise functionalization : Introducing the hydroxy-pyrazole moiety after esterification of the propionic acid backbone, as seen in analogous syntheses of methyl esters with heterocyclic substituents .
Optimization strategies include controlling reaction temperature (40–60°C), solvent choice (polar aprotic solvents like DMF), and catalyst screening to minimize byproducts.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer :
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirm ester carbonyl signals (~170 ppm in ¹³C NMR) and pyrazole ring protons (δ 7.5–8.5 ppm in ¹H NMR).
  • FTIR : Peaks at ~1730 cm⁻¹ (ester C=O) and 3200–3400 cm⁻¹ (hydroxy-pyrazole O-H stretch) .
  • Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What are the key physicochemical properties influencing this compound’s solubility and stability?

  • Methodological Answer :
  • LogP : Predicted ~3.75 (indicating moderate lipophilicity) .
  • Polar surface area (PSA) : ~55.76 Ų, suggesting limited membrane permeability .
  • Stability : Hydrolytic susceptibility at the ester bond under alkaline conditions; storage recommendations include inert atmospheres and low temperatures (-20°C) .

Advanced Research Questions

Q. How does this compound interact with biological targets such as CYP26A1 or PPARα?

  • Methodological Answer :
  • Enzyme inhibition assays :
  • CYP26A1 microsomal assay : IC₅₀ values determined via competitive binding with retinoids; the compound showed superior inhibition (IC₅₀ < 0.1 µM) compared to liarozole (IC₅₀ ~0.2 µM) .
  • PPARα activation : Radioligand displacement assays using [³H]-GW7647 as a reference agonist; structural analogs demonstrated partial agonism at 10–100 µM .
  • Computational docking : Molecular dynamics simulations predict hydrogen bonding between the hydroxy-pyrazole group and active-site residues (e.g., Tyr220 in CYP26A1) .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?

  • Methodological Answer :
  • Assay standardization : Use isogenic cell lines (e.g., MCF-7 for CYP26A1) and matched controls to minimize variability .
  • Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., hydrolyzed propionic acid derivatives) that may explain divergent effects .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) to distinguish CYP26A1-dependent retinoid metabolism from PPARα-mediated anti-inflammatory pathways .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during structural derivatization?

  • Methodological Answer :
  • Protecting group strategies : Temporarily block the 4-hydroxy group with tert-butyldimethylsilyl (TBS) ethers before introducing substituents at the 1-position .
  • Metal-catalyzed cross-coupling : Palladium-mediated Suzuki-Miyaura reactions to attach aryl/heteroaryl groups selectively to the pyrazole ring .
  • Computational guidance : DFT calculations to predict thermodynamic favorability of substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Hydroxy-pyrazol-1-yl)-2-methyl-propionic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2-(4-Hydroxy-pyrazol-1-yl)-2-methyl-propionic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.